molecular formula C10H6ClFN2O B1442365 2-Chloro-6-(3-fluorophenoxy)pyrazine CAS No. 894416-95-6

2-Chloro-6-(3-fluorophenoxy)pyrazine

Cat. No. B1442365
CAS RN: 894416-95-6
M. Wt: 224.62 g/mol
InChI Key: FIMYUIDWIBADAZ-UHFFFAOYSA-N
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Description

“2-Chloro-6-(3-fluorophenoxy)pyrazine” is a chemical compound with the molecular formula C10H6ClFN2O . It has an average mass of 224.619 Da and a monoisotopic mass of 224.015274 Da .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(3-fluorophenoxy)pyrazine” consists of a pyrazine ring (a six-membered ring with two nitrogen atoms) substituted with a chloro group at one position and a fluorophenoxy group at another .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 2-Chloro-6-(3-fluorophenoxy)pyrazine and its derivatives are synthesized using various methods. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a related compound, is synthesized from 2,3-dichloropyrazine through substitution and ring buckling reactions, demonstrating the versatility in synthesizing pyrazine derivatives (Zhang et al., 2019).

  • Structural Studies : Pyrazine derivatives like 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been characterized using NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction. This highlights the importance of detailed structural analysis in the study of pyrazine derivatives (Sallam et al., 2021).

Biological and Chemical Properties

  • Photophysical Properties : Research on push–pull pyrazine fluorophores explores the optical absorption and emission properties of these compounds, indicating potential applications in fields like photonics and molecular electronics (Hoffert et al., 2017).

  • Antimicrobial Activity : Pyrazine derivatives, such as those containing azetidin-2-one, have been shown to exhibit significant antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Shailesh et al., 2012).

  • DNA Binding and Cytotoxicity : Chlorohydrazinopyrazine, a pyrazine derivative, exhibits high affinity for DNA and non-toxicity towards human dermal keratinocytes, suggesting its potential in clinical applications (Mech-Warda et al., 2022).

  • Antitumor Agents : Novel pyrazine sorafenib analogs have been studied for their antitumor properties, with some compounds showing strong antiproliferative activity, suggesting their use in cancer treatment (Džolić et al., 2016).

  • Anticancer Activity : Certain fluorinated pyrazine derivatives have been tested for their anticancer activity, showing effectiveness against various cancer cell lines at low concentrations (Hammam et al., 2005).

  • Tuberculostatic Activity : 2-chloro-3-cyanopyrazine, a related compound, has been used to synthesize pyrazine derivatives with potential tuberculostatic activity (Foks et al., 2005).

Other Applications

  • Polymer Synthesis : Pyrazine-based oligomeric phthalonitrile resins have been synthesized for applications in high-performance polymers, demonstrating the compound's versatility in materials science (Liu et al., 2019).

  • Optoelectronic Materials : Pyrazine derivatives have been explored for their potential in organic optoelectronic materials, showcasing the compound's application in advanced technology sectors (Meti et al., 2017).

Mechanism of Action

The mechanism of action of “2-Chloro-6-(3-fluorophenoxy)pyrazine” is not clearly recognized . Pyrrolopyrazine derivatives, which include a similar pyrazine ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

The safety data sheet for “2-Chloro-6-(3-fluorophenoxy)pyrazine” was not available in the sources I found .

properties

IUPAC Name

2-chloro-6-(3-fluorophenoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-3-1-2-7(12)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYUIDWIBADAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704858
Record name 2-Chloro-6-(3-fluorophenoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894416-95-6
Record name 2-Chloro-6-(3-fluorophenoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using Method DD with 2,6-dichloropyrazine (250 mg, 1.69 mmol) and 3-fluorophenol (166 μL, 1.86 mmol, d=1.25 g/mL), and purification by column chromatography (AcOEt:cyclohexane, 1:1), the title compound was obtained (347 mg). Yield: 92%. 1H NMR (250 MHz, DMSO-d6) δ 7.13-7.17 (m, 2H, Harom 4+6), 7.25 (d, 1H, Harom 2, JF=10.0 Hz), 7.52 (q, 1H, Harom 5, J=8.1 Hz), 8.54 (s, 1H, HPz 5), 8.56 (s, 1H, HPz 3). m/z: 224.0 [(M)+, calcd for C10H6ClFN2O 224.0].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
166 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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